4-(3-Methoxyphenyl)-1-methylpyrrolidin-3-amine
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Overview
Description
4-(3-Methoxyphenyl)-1-methylpyrrolidin-3-amine is an organic compound that belongs to the class of pyrrolidines. This compound features a methoxyphenyl group attached to a pyrrolidine ring, which is further substituted with a methyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-1-methylpyrrolidin-3-amine typically involves the reaction of 3-methoxyphenylacetonitrile with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and maintained for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The starting materials are fed into a reactor where they undergo the catalytic reaction. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines, alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(3-Methoxyphenyl)-1-methylpyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby altering metabolic pathways and producing therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methoxyphenyl)pyrrolidine: Lacks the methyl group on the pyrrolidine ring, resulting in different chemical properties.
1-Methyl-4-phenylpyrrolidine: Lacks the methoxy group, leading to variations in reactivity and biological activity.
3-Methoxyphenylacetonitrile: Precursor in the synthesis of 4-(3-Methoxyphenyl)-1-methylpyrrolidin-3-amine, with distinct chemical behavior.
Uniqueness
This compound is unique due to the presence of both the methoxyphenyl and methylpyrrolidine groups. This combination imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds. Its unique structure makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H18N2O |
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Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H18N2O/c1-14-7-11(12(13)8-14)9-4-3-5-10(6-9)15-2/h3-6,11-12H,7-8,13H2,1-2H3 |
InChI Key |
CVUZDGAQAXALIR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)N)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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